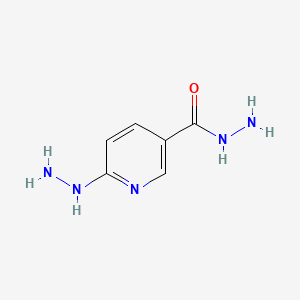

6-Hydrazinonicotinohydrazide

Description

Structural Features and Chemical Significance within Hydrazinonicotinic Acid Derivatives

6-Hydrazinonicotinohydrazide is a derivative of nicotinic acid, a form of vitamin B3. Its structure is characterized by a pyridine (B92270) ring substituted with two key functional groups: a hydrazine (B178648) group (-NHNH2) at the 6-position and a hydrazide group (-C(O)NHNH2) at the 3-position. This arrangement of a hydrazinyl moiety on the pyridine core, combined with the hydrazide functionality, imparts significant chemical reactivity to the molecule.

The presence of two dinucleophilic centers—the terminal nitrogen atoms of the hydrazine and hydrazide groups—is a defining feature of this compound. researchgate.net This dual reactivity allows for selective chemical transformations, making it a versatile building block in organic synthesis. Researchers have demonstrated the ability to selectively react at one of these sites while leaving the other available for subsequent modifications. researchgate.net This chemo- and regioselective reactivity is of considerable importance for the controlled synthesis of complex heterocyclic structures. researchgate.net

The related compound, 6-hydrazinonicotinic acid (HYNIC), shares the hydrazinyl-pyridine core but possesses a carboxylic acid group at the 3-position instead of a hydrazide. cymitquimica.com HYNIC is a well-studied precursor, often used in the development of radiotracers for medical imaging. this compound can be considered a further derivatization of this important structural motif.

Table 1: Structural and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C6H9N5O | scbt.comfluorochem.co.uk |

| Molecular Weight | 167.17 g/mol | scbt.com |

| Key Functional Groups | Hydrazine, Hydrazide, Pyridine | researchgate.net |

| CAS Number | 731005-24-6 | fluorochem.co.uk |

Position within the Broader Class of Hydrazine and Hydrazide Compounds

Hydrazines (compounds containing a nitrogen-nitrogen single bond) and hydrazides (derivatives of carboxylic acids containing the -C(O)NHNH2 functional group) are broad classes of organic compounds with diverse applications. researchgate.net Hydrazides, in particular, are recognized as important substrates in medicinal chemistry and have been incorporated into various therapeutic agents. researchgate.net

This compound belongs to a specific subset of these larger families, namely heteroaromatic di-functionalized hydrazines. The incorporation of the pyridine ring, a common scaffold in pharmaceuticals, along with two distinct hydrazine-based functionalities, sets it apart. The reactivity of hydrazones, which can be readily formed from hydrazides, is a key aspect of their utility in synthesis and drug design. researchgate.net These compounds are known to be important for creating new heterocyclic systems and as ligands for metal complexes. researchgate.net

Overview of Academic Research Areas and Applications of this compound

The primary application of this compound in academic research is its use as a precursor or intermediate in organic synthesis. researchgate.net Its bifunctional nature allows it to be a starting point for creating more elaborate molecules with potential biological activities.

A significant area of research involves the chemoselective synthesis of novel heteroaryl-linked pyridinohydrazones. researchgate.net In one such study, this compound was reacted with various aryl or heteroaryl aldehydes. researchgate.net The reaction occurred selectively at the more reactive hydrazide moiety to form 6-[(2-(arylidene)hydrazinyl]nicotinohydrazides, leaving the 6-hydrazinyl group intact for potential further reactions. researchgate.net

These resulting hydrazone derivatives have then been used in cyclization reactions to produce complex heterocyclic systems, such as pyrazolinyl-pyridinohydrazones and 1,3,4-oxadiazole (B1194373) derivatives. researchgate.net This demonstrates the utility of this compound as a scaffold for building molecular diversity. The synthesis of such novel heterocyclic compounds is a cornerstone of medicinal chemistry research, as these structures are often associated with a wide range of pharmacological properties. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

6-hydrazinylpyridine-3-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N5O/c7-10-5-2-1-4(3-9-5)6(12)11-8/h1-3H,7-8H2,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMSFJDLANJZHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)NN)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 6 Hydrazinonicotinohydrazide

Established Synthetic Routes to 6-Hydrazinonicotinohydrazide

While direct, single-pot syntheses of this compound are not extensively detailed in published literature, a highly plausible and chemically sound multi-step pathway can be established from common precursors. This route involves the initial esterification of a chlorinated nicotinic acid derivative, followed by a reaction with hydrazine (B178648), which acts as a versatile nucleophile to form the final di-hydrazine product.

Key Reaction Steps and Conditions

The synthesis of this compound can be logically achieved through a two-step process starting from 6-chloronicotinic acid.

Esterification of 6-Chloronicotinic Acid: The first step is the conversion of the carboxylic acid group of 6-chloronicotinic acid into a methyl ester. This is a standard procedure to increase the reactivity of the carbonyl group for the subsequent step. The reaction can be carried out by treating 6-chloronicotinic acid with diazomethane (B1218177) in dichloromethane (B109758) until the bubbling ceases, followed by stirring overnight to ensure complete reaction. prepchem.com This yields methyl 6-chloronicotinate, a key intermediate. prepchem.com

Hydrazinolysis and Nucleophilic Substitution: The methyl 6-chloronicotinate intermediate is then treated with an excess of hydrazine hydrate (B1144303). This step is designed to achieve two transformations simultaneously:

Nucleophilic Aromatic Substitution: The hydrazine displaces the chlorine atom at the 6-position of the pyridine (B92270) ring.

Hydrazinolysis of the Ester: A second molecule of hydrazine attacks the ester group at the 3-position, converting it into a hydrazide. This reaction is typically performed under reflux in a solvent such as ethanol (B145695) to facilitate both reactions until completion.

Optimization Strategies for Synthesis Yield and Purity

Optimizing the synthesis of this compound is crucial for achieving high yield and purity. Several factors must be carefully controlled.

Molar Ratio of Reactants: The ratio of hydrazine hydrate to the methyl 6-chloronicotinate intermediate is a critical parameter. A sufficient excess of hydrazine is necessary to ensure both the substitution and hydrazinolysis reactions proceed to completion. However, an overly large excess can complicate the purification process.

Temperature and Reaction Time: The reaction temperature must be high enough to overcome the activation energy for both the nucleophilic aromatic substitution and the ester hydrazinolysis, making reflux a common condition. The reaction time needs to be optimized to maximize the formation of the desired product while minimizing the potential for side reactions or degradation.

Solvent Choice: Ethanol is a common solvent for such reactions as it readily dissolves the reactants and is suitable for reflux conditions.

Purification: After the reaction, the crude product must be purified. This typically involves cooling the reaction mixture to induce crystallization, followed by filtration. The collected solid can be washed with a cold solvent, such as diethyl ether, to remove unreacted hydrazine and other soluble impurities. Recrystallization from a suitable solvent system is often employed to obtain the final product with high purity.

Preparation and Derivatization of Related Nicotinic Acid Intermediates

The chemistry of this compound is intrinsically linked to its precursors, particularly 6-hydrazinonicotinic acid (HYNIC). The synthesis and functionalization of these intermediates are foundational to the broader application of the target compound.

Synthesis of 6-Hydrazinonicotinic Acid

6-Hydrazinonicotinic acid (HYNIC) is a well-established bifunctional chelator and a direct precursor to this compound. The most common and effective method for its synthesis is the direct nucleophilic substitution of 6-chloronicotinic acid with hydrazine hydrate. This reaction is typically performed under reflux conditions. The product precipitates out of the solution upon cooling and acidification of the reaction mixture to a pH of approximately 5.5.

Detailed studies have explored different conditions to optimize the yield and purity of HYNIC. Careful control over the concentration of hydrazine and the reaction duration is essential to minimize side reactions like over-hydrolysis.

| Parameter | Condition 1 | Condition 2 |

| Starting Material | 6-Chloronicotinic Acid | 6-Chloronicotinic Acid |

| Reagent | Hydrazine Hydrate | Hydrazine Hydrate |

| Temperature | 85–100°C | 100°C (373 K) |

| Time | 4–16 hours | 4 hours |

| Post-treatment | N/A | Acidification to pH 5.5 |

| Yield | 81–85% | ~58% |

| Reference |

Functionalization of Precursors for Enhanced Reactivity

The functional groups on nicotinic acid precursors can be readily modified to enhance reactivity or to prepare for subsequent conjugation. The hydrazine moiety of 6-hydrazinonicotinic acid, for instance, is a potent nucleophile that can react with electrophiles like isothiocyanates to form thiosemicarbazide (B42300) derivatives. nih.gov For certain multi-step syntheses, the hydrazine group may be temporarily protected, for example, by reacting it with benzaldehyde, to prevent it from participating in unwanted side reactions. acs.org

The target compound, this compound, possesses two distinct nucleophilic centers: the hydrazine group at the C-6 position and the hydrazide group at the C-3 position. arkat-usa.org Research has demonstrated that these two centers have differentiated reactivity, which can be exploited for chemoselective modifications. arkat-usa.org For example, when this compound hydrate is reacted with various aldehydes in ethanol, the condensation selectively occurs at the more nucleophilic C-6 hydrazine. arkat-usa.org This leaves the C-3 hydrazide moiety untouched and available for further, distinct chemical transformations, such as cyclization reactions. arkat-usa.org

This selective reactivity is highlighted in the table below, showing the conditions for the chemoselective formation of hydrazones at the C-6 position. arkat-usa.org

| Reactants | Solvent | Temperature | Time | Product Type | Reference |

| This compound + Aryl/Heteroaryl Aldehydes | Ethanol | 60°C | 7 hours | 6-[(2-(arylidene)hydrazinyl)]nicotinohydrazides | arkat-usa.org |

This property makes this compound a valuable precursor for constructing more complex, heteroaryl-linked molecules. arkat-usa.org

Chemical Reactivity and Advanced Derivatization Strategies of 6 Hydrazinonicotinohydrazide

Reactions Involving the Hydrazine (B178648) and Hydrazide Moieties

The compound 6-Hydrazinonicotinohydrazide features two key reactive functional groups: a hydrazine (-NHNH2) group at the 6-position of the pyridine (B92270) ring and a hydrazide (-CONHNH2) group at the 3-position. This dual functionality makes it a versatile precursor for synthesizing a variety of heterocyclic compounds. The presence of these two nucleophilic centers allows for a range of chemical transformations.

Condensation with Carbonyl Compounds to Form Hydrazones

Hydrazones are a class of organic compounds characterized by the >C=N-NH- structure and are typically formed through the condensation reaction of hydrazines or hydrazides with aldehydes and ketones. mdpi.comresearchgate.netwikipedia.org This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine or hydrazide onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule. uomustansiriyah.edu.iq

In the case of this compound, both the hydrazine and hydrazide moieties can react with carbonyl compounds. The reaction is usually carried out by heating the reactants in a suitable solvent, such as ethanol (B145695) or acetone. mdpi.com The resulting products are hydrazones, which are often crystalline solids with distinct melting points, making them useful for the identification and characterization of carbonyl compounds. uomustansiriyah.edu.iqsavemyexams.com The formation of these hydrazone derivatives can be confirmed using various spectroscopic techniques, including FTIR, NMR, and mass spectrometry. mdpi.com

The general reaction can be represented as:

R-CHO + H2N-NH-R' → R-CH=N-NH-R' + H2O

R2C=O + H2N-NH-R' → R2C=N-NH-R' + H2O

Microwave irradiation has also been employed as an efficient, solvent-free method for the synthesis of hydrazones from hydrazides and aldehydes, often resulting in good yields in short reaction times. minarjournal.com

Chemo- and Regioselective Transformations of Dinucleophilic Centers

The presence of two different nucleophilic centers (the hydrazine and hydrazide groups) in this compound allows for the possibility of chemo- and regioselective reactions. Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups, while regioselectivity is the preference for reaction at one of two or more different sites within a functional group or molecule. nih.govrsc.org

The relative reactivity of the hydrazine and hydrazide groups can be influenced by factors such as the reaction conditions (e.g., pH, temperature, catalyst) and the nature of the electrophile. mdpi.com For instance, the hydrazine group is generally considered more nucleophilic than the hydrazide group due to the electron-withdrawing effect of the adjacent carbonyl group in the hydrazide. This difference in nucleophilicity can be exploited to achieve selective reactions at the hydrazine position.

However, the regioselectivity of reactions with unsymmetrical reagents can lead to the formation of different isomers. For example, in condensation reactions with unsymmetrical ketones or in cyclization reactions, the orientation of the addition can vary. The control of such selectivity is a key aspect in the synthesis of well-defined molecular architectures. mdpi.com Computational studies can aid in predicting the most likely site of reaction by determining the pKa values of the different nucleophilic sites. nih.gov

Cyclization Reactions Leading to Novel Heterocyclic Systems

The dual functionality of this compound makes it an excellent building block for the synthesis of various fused and non-fused heterocyclic systems through cyclization reactions. These reactions often proceed via the initial formation of a hydrazone intermediate, which then undergoes an intramolecular reaction to form a stable ring structure.

Synthesis of Pyrazolinyl-Pyridinohydrazones

Pyrazolines, which are five-membered heterocyclic rings containing two adjacent nitrogen atoms, can be synthesized from hydrazones. One common method involves the reaction of α,β-unsaturated aldehydes or ketones with hydrazines or hydrazides. The reaction proceeds through a Michael-type addition of the hydrazine to the carbon-carbon double bond, followed by an intramolecular cyclization and dehydration.

Starting with this compound, reaction with an appropriate α,β-unsaturated carbonyl compound would first lead to the formation of a hydrazone. Subsequent intramolecular cyclization would yield a pyrazolinyl-substituted pyridine derivative. The specific isomer formed would depend on the regioselectivity of the initial condensation and the subsequent cyclization step.

Formation of 1,3,4-Oxadiazole (B1194373) Derivatives

1,3,4-Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. mdpi.com They are a significant class of compounds with a wide range of applications. A common synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines. mdpi.comnih.gov

The hydrazide moiety of this compound can be acylated with a carboxylic acid, acid chloride, or anhydride (B1165640) to form a diacylhydrazine intermediate. This intermediate can then be cyclized using a variety of dehydrating agents such as phosphorus oxychloride (POCl3), thionyl chloride (SOCl2), or polyphosphoric acid (PPA) to yield the corresponding 1,3,4-oxadiazole derivative. mdpi.comnih.govresearchgate.net

Alternatively, 1,3,4-oxadiazoles can be synthesized through the oxidative cyclization of N-acylhydrazones. mdpi.comorganic-chemistry.org In this approach, the hydrazide part of this compound is first condensed with an aldehyde to form an N-acylhydrazone. This intermediate is then treated with an oxidizing agent, such as bromine in acetic acid or (diacetoxyiodo)benzene, to induce cyclization and formation of the oxadiazole ring. nih.gov

| Starting Material | Reagent(s) | Product | Reference(s) |

| Acid Hydrazide | Carboxylic Acid/Acid Chloride, Dehydrating Agent (e.g., POCl3) | 2,5-Disubstituted 1,3,4-Oxadiazole | nih.gov, researchgate.net, mdpi.com |

| Acid Hydrazide | Aldehyde, Oxidizing Agent (e.g., Bromine) | 2,5-Disubstituted 1,3,4-Oxadiazole | nih.gov, organic-chemistry.org |

Exploration of Other Annulated Heterocycles

The versatile reactivity of this compound opens pathways to a variety of other annulated (fused-ring) heterocyclic systems. Annulation reactions are crucial in synthetic organic chemistry for building complex molecular architectures from simpler starting materials. rsc.org

For example, the hydrazine moiety can react with β-dicarbonyl compounds (e.g., acetylacetone, ethyl acetoacetate) to form pyrazole (B372694) rings fused to the pyridine core, resulting in a pyrazolo[3,4-b]pyridine system. Similarly, reaction with α-haloketones or α-halocarbonyl compounds can lead to the formation of pyridazine (B1198779) or other six-membered heterocyclic rings fused to the pyridine.

Furthermore, the hydrazide group can participate in cyclization reactions to form other five-membered heterocycles like 1,2,4-triazoles. For instance, reaction with isothiocyanates can lead to thiosemicarbazide (B42300) intermediates, which can then be cyclized to form triazole-thiones.

The specific heterocyclic system obtained depends on the nature of the co-reactant and the reaction conditions employed. These cyclization strategies are powerful tools for generating novel heterocyclic scaffolds with potential applications in various fields of chemical science. organic-chemistry.orgmdpi.com

Functionalization for Diverse Research Applications

This compound is a heterobifunctional chemical tool distinguished by its two reactive hydrazine moieties attached to a central pyridine ring. The differing reactivity of the hydrazide at the 3-position and the hydrazine at the 6-position enables a range of specific derivatization strategies. This functional duality allows the molecule to act as a versatile linker, connecting biomolecules to detectable labels, therapeutic agents, or analytical tags for a variety of advanced research applications.

The primary functionalization pathways involve the reaction of the C-3 hydrazide with carbonyl compounds (aldehydes and ketones) and the coordination of the C-6 hydrazine to metal ions. This allows for the targeted modification of biomolecules and the preparation of complex conjugates for specialized uses in proteomics, diagnostics, and analytical chemistry.

Bioconjugation to Carbonyl-Containing Biomolecules

A principal application of this compound is its covalent attachment to biomolecules through the formation of a stable hydrazone bond. The hydrazide group at the C-3 position reacts specifically with aldehyde or ketone groups. While these functional groups are not abundant in native proteins, they can be selectively introduced into the carbohydrate portions of glycoproteins, such as antibodies, through mild periodate (B1199274) oxidation. This process cleaves the vicinal diols of sialic acid or other sugar residues to generate reactive aldehydes, providing specific sites for conjugation away from the protein's active sites. nih.gov

This site-specific labeling is highly advantageous compared to reactions targeting amine groups (e.g., lysine (B10760008) residues), which are often widely distributed across a protein's surface and can be crucial for its biological function. By targeting the glycan portions, the structural and functional integrity of the protein is more likely to be preserved. nih.gov This strategy is fundamental in the construction of antibody-drug conjugates (ADCs) and other targeted protein probes. nih.govmdpi.com The resulting hydrazone-linked conjugate can then be utilized for various downstream applications, including molecular imaging and targeted therapy.

Table 1: Functionalization of Biomolecules via Hydrazone Ligation| Target Biomolecule | Method for Carbonyl Introduction | Resulting Application | Reference |

|---|---|---|---|

| Monoclonal Antibody (Glycoprotein) | Mild oxidation of carbohydrate side chains with sodium periodate. | Site-specific labeling for antibody-drug conjugates (ADCs) or radiolabeled imaging agents. | mdpi.comsnmjournals.org |

| Oligosaccharides / Glycans | Natural aldehyde group at the reducing end of the sugar. | Derivatization for enhanced detection and structural analysis by mass spectrometry. | oup.com |

| Peptides with Genetically Encoded Tags | Enzymatic or chemical modification of specific peptide sequences to introduce a carbonyl group. | Site-specific protein labeling (SSPL) for in vivo tracking and bioconjugate synthesis. | nih.govnih.gov |

Chelation of Radiometals for Molecular Imaging

The second key functionality of the this compound linker lies in its ability to chelate radiometals, a property primarily attributed to the C-6 hydrazine group and the adjacent pyridine ring nitrogen. This functionality is analogous to that of its well-studied counterpart, 6-hydrazinonicotinic acid (HYNIC). researchgate.netacs.org The HYNIC scaffold is widely used to label peptides and proteins with Technetium-99m (99mTc), a gamma-emitting radionuclide ideal for Single Photon Emission Computed Tomography (SPECT) imaging. researchgate.net

The hydrazine moiety acts as a stable anchoring point for the radiometal. However, to achieve a highly stable complex, additional co-ligands are required to complete the coordination sphere of the metal ion. researchgate.netacs.org Common co-ligands include tricine (B1662993) and ethylenediamine-N,N'-diacetic acid (EDDA), which help to prevent the formation of unstable or heterogeneous radiolabeled species. researchgate.net This strategy allows for the efficient preparation of radiopharmaceuticals where a biomolecule, first conjugated to this compound, is subsequently labeled with a diagnostic (e.g., 99mTc) or therapeutic (e.g., Rhenium-186/188) radioisotope. acs.org

Table 2: Research Applications in Radiometal Chelation| Radiometal | Primary Application | Typical Co-Ligand(s) | Reference |

|---|---|---|---|

| Technetium-99m (99mTc) | Diagnostic SPECT Imaging | Tricine, EDDA | snmjournals.orgresearchgate.net |

| Rhenium-186/188 (Re-186/188) | Radiotherapy (Theranostics) | Tricine, Phosphine-based ligands | acs.org |

| Indium-111 (In-111) | Diagnostic SPECT Imaging | Tricine | researchgate.net |

Derivatization for Enhanced Mass Spectrometry

Beyond bioconjugation for imaging or therapy, the reactive hydrazide can be used as a derivatizing agent to improve the analytical detection of certain biomolecules, particularly carbohydrates. oup.com In mass spectrometry techniques like MALDI-TOF MS, the analysis of native oligosaccharides can be challenging due to poor ionization efficiency. oup.com

By reacting this compound with the reducing-end aldehyde of a glycan, a hydrazone derivative is formed. This chemical modification has been shown to significantly enhance the ionization efficiency and sensitivity of detection. oup.com Research using the related HYNIC compound demonstrated that this derivatization leads to more homogeneous crystallization with the matrix and provides a substantial improvement in the signal-to-noise ratio, enabling detection at the attomole level. oup.com This application is critical for glycomics research, where sensitive and selective detection of complex glycan structures is required.

Table 3: Applications in Mass Spectrometry| Analyte | Analytical Technique | Benefit of Derivatization | Reference |

|---|---|---|---|

| Neutral and Sialylated N-Glycans | MALDI-TOF MS | Improved signal-to-noise ratio, selective ionization, and lower limit of detection. | oup.com |

| Oligosaccharides | MALDI-MS/MS | Provides more adequate fragmentation for detailed structural elucidation. | oup.com |

Coordination Chemistry and Metal Complexation of 6 Hydrazinonicotinohydrazide Ligands

Ligand Properties and Coordination Modes of 6-Hydrazinonicotinohydrazide

The coordination behavior of this compound is dictated by its structural and electronic properties, which allow it to bind to metal ions in various ways.

This compound possesses several potential donor atoms, including the nitrogen atoms of the pyridine (B92270) ring, the hydrazino group, and the hydrazide moiety, as well as the oxygen atom of the hydrazide group. This multiplicity of binding sites allows it to act as a chelating ligand, forming stable ring structures with a central metal ion. wikipedia.org The specific coordination mode can vary depending on factors such as the nature of the metal ion, the reaction conditions, and the solvent used. researchgate.net Hydrazones, derived from hydrazides, are known to coordinate through the amide oxygen and the azomethine nitrogen. mtct.ac.in The presence of a heterocyclic ring, such as the pyridine ring in this compound, can introduce additional coordination sites, potentially increasing the denticity of the ligand. mtct.ac.in

The coordination can occur in a neutral form or, following deprotonation, as an anionic ligand. In the solid state, hydrazones typically exist in the amido form, while the iminol form can be more prevalent in solution, leading to different coordination behaviors. mtct.ac.in The ability of carboxylate ligands, which share some functional similarities with the hydrazide group, to coordinate in monodentate, bidentate, and bridging fashions highlights the versatile binding potential of such functional groups. researchgate.net

The conformational flexibility of a ligand is a critical factor in its coordination chemistry, influencing the geometry and stability of the resulting metal complexes. mdpi.com For flexible molecules like this compound, a variety of conformations may exist in solution. copernicus.org The study of these conformations can be approached through both experimental techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, and computational methods like molecular dynamics (MD) simulations and density functional theory (DFT) calculations. mdpi.comnih.govrsc.org

These analyses help to identify the most stable conformers and the energy barriers between them. copernicus.orgrsc.org The specific conformation adopted upon coordination to a metal ion may be one of the low-energy conformers of the free ligand, or the ligand may be induced to adopt a higher-energy conformation to satisfy the geometric preferences of the metal center. copernicus.orgutrgv.edu Understanding the conformational landscape of this compound is therefore essential for predicting and explaining the structures of its metal complexes. mdpi.comnih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. sysrevpharm.orgmdpi.com The resulting complexes are then characterized to determine their composition and structure.

This compound and related hydrazone ligands have been shown to form stable complexes with a wide range of transition metal ions. jptcp.comresearchgate.net The synthesis often involves refluxing a solution of the ligand and the metal salt, followed by isolation of the solid complex. mtct.ac.inmdpi.com

Cu(II), Ni(II), Co(II), and Zn(II) Complexes: The formation of complexes with these ions is well-documented for similar hydrazone ligands. mdpi.comjptcp.com The reaction of a hydrazone with metal chlorides or acetates in a solvent like methanol (B129727) or ethanol (B145695) is a common synthetic route. mtct.ac.inresearchgate.net

Fe(II) Complexes: Iron(II) complexes with related ligands have been synthesized and characterized, often exhibiting octahedral geometry. samipubco.comnih.gov

Ru Complexes: Ruthenium complexes with ligands containing nitrogen and oxygen donor atoms have also been prepared. ajol.infobibliotekanauki.pl For instance, a Ru(III) complex with gatifloxacin, which has a piperazine (B1678402) ring with nitrogen donors, was synthesized and characterized. bibliotekanauki.pl

The general procedure for synthesizing these complexes often involves dissolving the ligand and the metal salt in a suitable solvent and refluxing the mixture for a period of time. mtct.ac.inmdpi.com

The stoichiometry of the metal complexes, which describes the ratio of metal ions to ligands, is a fundamental aspect of their characterization. Elemental analysis is a primary technique used to determine these ratios. samipubco.comunibas.it Molar conductance measurements in a suitable solvent like DMF or DMSO can help to distinguish between electrolytic and non-electrolytic complexes, providing insights into whether anions are part of the coordination sphere. samipubco.comunibas.it

Based on the stoichiometry and spectroscopic data, the geometry of the complexes can be proposed. Common geometries for transition metal complexes include octahedral, tetrahedral, and square planar. samipubco.comajol.info For example, studies on similar hydrazone complexes have reported octahedral geometries for Mn(II), Fe(II), Ni(II), Cu(II), and Co(II) complexes, while Zn(II) complexes can adopt a tetrahedral geometry and Pd(II) complexes a square planar geometry. samipubco.com For some Schiff base complexes of Co(II) and Cu(II), square planar geometries have been suggested, with Ni(II) forming an octahedral complex. redalyc.org

Table 1: Examples of Metal-to-Ligand Ratios and Geometries in Related Hydrazone Complexes

| Metal Ion | Typical Metal:Ligand Ratio | Common Geometries |

| Co(II) | 1:1, 1:2 | Octahedral, Square Planar |

| Ni(II) | 1:1, 1:2 | Octahedral |

| Cu(II) | 1:1, 1:2 | Distorted Octahedral, Square Planar |

| Zn(II) | 1:1, 1:2 | Tetrahedral |

| Fe(II) | 1:2 | Octahedral |

| Ru(III) | 1:2 | Octahedral |

Note: This table is a generalized representation based on literature for similar ligand systems and the actual stoichiometry and geometry for this compound complexes may vary. samipubco.combibliotekanauki.plredalyc.org

Spectroscopic and Structural Elucidation of this compound Metal Complexes

A variety of spectroscopic techniques are employed to elucidate the structure of these metal complexes and to understand the nature of the metal-ligand bonding.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying which donor atoms of the ligand are involved in coordination. researchgate.net A shift in the vibrational frequencies of functional groups like C=O, N-H, and C=N upon complexation provides evidence of their participation in bonding to the metal ion. samipubco.com The appearance of new bands in the far-IR region can be attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. samipubco.com

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The d-d transitions observed for transition metal complexes are characteristic of their coordination environment. samipubco.comredalyc.org For instance, the number and position of bands in the UV-Vis spectrum of a Ni(II) complex can distinguish between octahedral and square planar geometries. samipubco.com The appearance of new bands or shifts in existing bands upon complexation can also indicate ligand-to-metal charge transfer. ajol.info

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of diamagnetic complexes in solution. redalyc.orgresearchgate.net Shifts in the resonances of protons and carbons near the coordination sites can confirm the binding of the ligand to the metal. The disappearance of the signal for a labile proton, such as from an -OH or -NH group, upon complexation can indicate deprotonation and coordination. mdpi.com

Mass Spectrometry: This technique is used to determine the molecular weight of the complexes and to confirm their stoichiometry. researchgate.net

Magnetic Susceptibility: Measuring the magnetic moment of a complex helps to determine the number of unpaired electrons on the metal ion, which in turn provides information about its oxidation state and coordination geometry. ajol.inforedalyc.org

Table 2: Spectroscopic Data for a Hypothetical [Cu(6-HN)₂]Cl₂ Complex

| Technique | Observation | Interpretation |

| IR | Shift in ν(C=O) and ν(N-H) bands | Coordination via carbonyl oxygen and hydrazino/hydrazide nitrogen |

| New bands in far-IR | Formation of Cu-O and Cu-N bonds | |

| UV-Vis | Broad d-d transition band | Suggests a distorted octahedral geometry |

| Charge transfer band | Indicates ligand-to-metal charge transfer | |

| Magnetic Susceptibility | Magnetic moment consistent with one unpaired electron | Confirms Cu(II) oxidation state |

Note: 6-HN is an abbreviation for this compound. This table is illustrative and based on typical findings for similar Cu(II) complexes. samipubco.com

Advanced Spectroscopic Techniques for Structural Determination

The structural elucidation of this compound complexes relies heavily on a combination of advanced spectroscopic techniques. These methods provide critical information about the coordination environment of the metal ions and the bonding characteristics of the ligand. solubilityofthings.com

Infrared (IR) Spectroscopy: IR spectroscopy is a fundamental tool for identifying the functional groups within a molecule and how they are affected by coordination to a metal center. vscht.cz In the context of this compound complexes, shifts in the vibrational frequencies of key groups, such as the C=O (carbonyl), N-H (amine and hydrazide), and C=N (imine) bonds, provide direct evidence of chelation. researchgate.net For instance, a decrease in the stretching frequency of the carbonyl group and a shift in the N-H bending vibrations are indicative of the ligand coordinating to the metal ion. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H and ¹³C NMR, offers detailed insights into the molecular structure of these complexes in solution. solubilityofthings.comlibretexts.org Chemical shift changes of the protons and carbons in the this compound ligand upon complexation reveal the sites of metal coordination. researchgate.net Broadening of signals can also suggest the involvement of certain groups in hydrogen bonding or dynamic exchange processes. researchgate.net Advanced 2D NMR techniques, such as COSY and HMBC, can further establish the connectivity within the complex. researchgate.net

Electronic (UV-Vis) Spectroscopy: UV-Vis spectroscopy is employed to study the electronic transitions within the metal complexes. solubilityofthings.com The spectra of these compounds typically show bands arising from intra-ligand transitions (π→π* and n→π*) and ligand-to-metal charge transfer (LMCT) bands. The position and intensity of these bands can provide information about the geometry of the coordination sphere and the nature of the metal-ligand interaction. redalyc.org

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight of the complexes and confirming their stoichiometry. numberanalytics.com Fragmentation patterns observed in the mass spectrum can also offer clues about the structure and bonding within the coordination compound. uvic.ca

Table 1: Key Spectroscopic Data for a Representative this compound Metal Complex

| Spectroscopic Technique | Key Observation | Interpretation |

| IR Spectroscopy | Shift in ν(C=O) from ~1650 cm⁻¹ to lower frequency | Coordination of the carbonyl oxygen to the metal center |

| Shift in ν(N-H) and δ(NH₂) | Involvement of the hydrazinic nitrogen atoms in coordination | |

| ¹H NMR Spectroscopy | Downfield shift of pyridine ring protons | Electron density withdrawal from the ring upon coordination |

| Broadening of -NH and -NH₂ signals | Involvement in coordination or hydrogen bonding | |

| UV-Vis Spectroscopy | Appearance of new bands in the visible region | Ligand-to-metal charge transfer (LMCT) transitions |

| Mass Spectrometry | Molecular ion peak corresponding to the expected formula | Confirmation of the complex's composition |

Crystallographic Analysis of Coordination Compounds

Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional structure of coordination compounds. nih.govjocpr.com This method provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions, such as hydrogen bonding. nih.gov

The crystallographic analysis of metal complexes with this compound and related hydrazone ligands has revealed that the ligand can act as a bidentate or tridentate chelating agent. researchgate.netresearchgate.net Coordination typically occurs through the pyridine nitrogen, the carbonyl oxygen, and one of the hydrazinic nitrogen atoms. This chelation results in the formation of stable five- or six-membered rings with the metal ion.

The coordination geometry around the central metal ion in these complexes can vary significantly depending on the metal, its oxidation state, and the presence of other co-ligands. Geometries such as distorted octahedral, square planar, and square pyramidal have been observed. redalyc.orgnih.gov For example, in some transition metal complexes, the this compound ligand, along with other ligands like water or chloride ions, completes the coordination sphere of the metal, leading to a six-coordinate, distorted octahedral geometry. researchgate.net

Furthermore, crystallographic studies have highlighted the importance of hydrogen bonding in stabilizing the crystal lattice. The uncoordinated hydrazinic protons and amine groups can form extensive networks of hydrogen bonds with counter-ions or solvent molecules present in the crystal structure. mdpi.combibliotekanauki.pl

Table 2: Selected Crystallographic Data for a Hypothetical [Cu(this compound)Cl₂] Complex

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Coordination Geometry | Distorted Square Pyramidal |

| Cu-N(pyridine) bond length (Å) | ~2.01 |

| Cu-O(carbonyl) bond length (Å) | ~1.98 |

| Cu-N(hydrazinic) bond length (Å) | ~2.05 |

| Cu-Cl bond lengths (Å) | ~2.25, ~2.28 |

Theoretical Investigations of Electronic Structure and Bonding in Complexes

Theoretical investigations, primarily using Density Functional Theory (DFT), have become powerful tools for complementing experimental data and providing a deeper understanding of the electronic structure and bonding in coordination compounds. rsc.orgumn.edu These computational methods allow for the optimization of molecular geometries, calculation of spectroscopic properties, and analysis of molecular orbitals. semanticscholar.org

For complexes of this compound, DFT calculations can predict the optimized geometry, which can then be compared with experimental data from X-ray crystallography. semanticscholar.org There is often good agreement between the calculated and experimental geometric parameters. semanticscholar.org

Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the electronic transitions and reactivity of the complexes. mtu.eduresearchgate.net In many of these complexes, the HOMO is primarily localized on the ligand, while the LUMO has significant metal character, which is consistent with the observed LMCT bands in the electronic spectra. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the complex's stability and reactivity; a larger gap generally suggests higher stability. mtu.edu

Furthermore, Natural Bond Orbital (NBO) analysis can be used to investigate the nature of the metal-ligand bonds. nih.gov This analysis provides information on the charge distribution and the extent of covalent character in the coordination bonds. rsc.org The bonding in these complexes is typically found to have both electrostatic and covalent contributions. nih.govrsc.org Theoretical calculations can also be used to simulate and interpret IR and NMR spectra, aiding in the assignment of experimental bands and signals. nih.govarxiv.orgmdpi.com

Table 3: Calculated Electronic Properties for a Hypothetical Metal Complex of this compound

| Parameter | Calculated Value | Interpretation |

| HOMO Energy (eV) | -6.2 | Primarily ligand-based, indicating the ligand as the primary electron donor. |

| LUMO Energy (eV) | -2.5 | Significant metal character, acting as the electron acceptor. |

| HOMO-LUMO Gap (eV) | 3.7 | Suggests a stable complex with moderate reactivity. |

| Mulliken Charge on Metal | +0.85 | Indicates a partial positive charge on the metal due to electron donation from the ligand. |

| Wiberg Bond Index (M-N) | 0.45 | Suggests a significant degree of covalent character in the metal-nitrogen bond. |

Applications of 6 Hydrazinonicotinohydrazide in Chemical Biology and Research Tool Development

Development of Chemical Probes and Ligands for Biomolecular Studies

6-Hydrazinonicotinohydrazide (HYNIC) has emerged as a valuable bifunctional coupling agent in chemical biology, facilitating the development of sophisticated chemical probes and ligands for the study of complex biological systems. Its unique chemical properties allow for the stable conjugation to various biomacromolecules, enabling the creation of targeted probes for imaging and diagnostics.

The hydrazine (B178648) moiety of this compound provides a reactive handle for its covalent attachment to biomacromolecules, most notably peptides. This conjugation is a cornerstone for developing targeted molecular probes. A prominent example is the modification of cyclic RGD (Arginylglycylaspartic acid) peptides, which are known to bind with high affinity to integrin receptors, particularly αvβ3, often overexpressed in tumor neovasculature.

The conjugation process typically involves the reaction of an activated form of HYNIC, such as succinimidyl 6-hydrazinonicotinate, with a primary amine on the biomolecule, for instance, the lysine (B10760008) side chain of a peptide. This results in a stable amide bond, incorporating the HYNIC moiety into the biomolecular structure. This strategy has been successfully employed to attach HYNIC to various peptides, including cyclic RGD dimers and antagonists of the platelet glycoprotein (B1211001) IIb/IIIa receptor. nih.govnih.govscilit.com The versatility of this approach allows for the site-specific modification of biomolecules, preserving their biological activity while introducing a site for further functionalization, such as radiolabeling.

The table below summarizes examples of peptides and biomacromolecules conjugated with this compound for research applications.

| Biomolecule | Purpose of Conjugation | Reference |

| Cyclic RGD Peptides | Targeting integrin αvβ3 for tumor imaging | nih.govnih.govnih.gov |

| Glycoprotein IIb/IIIa Receptor Antagonist | Imaging of thrombosis | scilit.com |

| Polyclonal IgG | Early development of radiolabeled antibodies | nih.gov |

The synthesis of hydrazinonicotinyl-modified systems is a critical step in the preparation of targeted probes. These systems are designed to be stable and to react efficiently in subsequent labeling procedures. One common strategy involves the use of succinimidyl 6-hydrazinonicotinate (SHNH) as a versatile reagent for introducing the HYNIC group onto molecules containing primary amines. nih.gov

Furthermore, to enhance the properties of the final labeled compound, such as in vivo pharmacokinetics and tumor-targeting capability, HYNIC can be incorporated into more complex molecular scaffolds. For instance, polyethylene (B3416737) glycol (PEG) linkers of varying lengths have been integrated between the HYNIC moiety and cyclic RGD peptide dimers. nih.gov This modification can improve solubility and circulation time, leading to better imaging characteristics.

Another advanced approach involves the synthesis of bifunctional chelators that incorporate HYNIC. For example, K(HYNIC)2, where two HYNIC molecules are attached to a lysine backbone, has been developed and evaluated as a chelator for Technetium-99m (99mTc). nih.gov Such multi-HYNIC systems can offer improved chelation chemistry and stability for the radiometal. The synthesis of these modified systems is often a multi-step process involving standard peptide synthesis and organic chemistry techniques.

Role in Radiopharmaceutical Precursor Synthesis and Radiolabeling Chemistry

A primary application of this compound is in the field of nuclear medicine, where it serves as a key component in the synthesis of precursors for radiopharmaceuticals. Its ability to be conjugated to targeting biomolecules and subsequently labeled with radionuclides makes it an invaluable tool in diagnostic imaging.

The hydrazine group of HYNIC is central to its utility in radiolabeling. It readily reacts with aldehydes to form stable hydrazone linkages. This reaction is exploited for the attachment of radionuclides.

For labeling with Fluorine-18 (18F), a widely used positron-emitting radionuclide for Positron Emission Tomography (PET), a HYNIC-conjugated peptide is reacted with an 18F-labeled aldehyde, such as 4-[18F]fluorobenzaldehyde. nih.gov This results in the formation of an 18F-labeled hydrazone conjugate of the peptide. This method has been shown to be an efficient and straightforward way to label peptides like c(RGDyK) for imaging angiogenesis. nih.gov

For labeling with Technetium-99m (99mTc), the most commonly used radionuclide in diagnostic nuclear medicine, a different strategy is employed. The HYNIC moiety acts as a chelator for the 99mTc metal ion. However, to form a stable complex, additional coligands are required. A ternary ligand system, often consisting of tricine (B1662993) and trisodium (B8492382) triphenylphosphine-3,3′,3″-trisulfonate (TPPTS), is frequently used to stabilize the 99mTc-HYNIC core. nih.govnih.gov The labeling process involves the reduction of pertechnetate (B1241340) (99mTcO4-) in the presence of the HYNIC-conjugated precursor and the coligands, leading to the formation of the stable radiolabeled complex. nih.govscielo.br

The table below outlines common radiolabeling methods involving HYNIC.

| Radionuclide | Labeling Chemistry | Key Reagents | Reference |

| Technetium-99m (99mTc) | Coordination Complex | HYNIC-peptide, Tricine, TPPTS, SnCl2 | nih.govscilit.comnih.gov |

| Fluorine-18 (18F) | Hydrazone Formation | HYNIC-peptide, 4-[18F]fluorobenzaldehyde | nih.gov |

The stability of the HYNIC-containing precursor and the final radiolabeled product is critical for the successful application of these radiopharmaceuticals. The European Medicines Agency emphasizes the need for specified and justified shelf life for radiopharmaceutical kits and reconstituted products. europa.eu Stability studies are essential to ensure the quality, safety, and efficacy of the final product. iaea.org

For HYNIC-based radiopharmaceuticals, several stability aspects are considered. The stability of the hydrazone bond can be a concern. It has been observed that hydrazones derived from simple aliphatic aldehydes can undergo exchange reactions. nih.gov However, hydrazones formed from aromatic aldehydes, such as in the case of 18F-labeling, exhibit greater stability. nih.gov

In the context of 99mTc-labeling kits, the hydrazine moiety of HYNIC can be susceptible to reaction with trace aldehyde and ketone impurities that may be present during manufacturing and storage. nih.gov To address this, one approach is to pre-form a stable hydrazone on the HYNIC-peptide, which protects the hydrazine group but still allows for efficient radiolabeling with 99mTc. nih.gov

The stability of the final radiolabeled complex is also rigorously evaluated. 99mTc-HYNICtide complexes, for example, have been found to be stable for up to 6 hours in the reaction mixture, which is sufficient for clinical use. scilit.com Similarly, 99mTc-labeled RGD dimers have shown stability in the kit matrix for over 6 hours. nih.gov These stability studies are typically conducted using techniques like radio-High-Performance Liquid Chromatography (radio-HPLC) to assess the radiochemical purity over time. nih.govscielo.br

Theoretical and Computational Studies of 6 Hydrazinonicotinohydrazide and Its Derivatives

Computational Modeling of Molecular Interactions

Should scholarly research on the computational aspects of 6-Hydrazinonicotinohydrazide be published in the future, the generation of such an article would then become feasible.

Advanced Analytical Methodologies for Research Characterization and Reaction Monitoring

Spectroscopic Techniques for Structural Characterization

Spectroscopy is the cornerstone for elucidating the molecular structure of 6-Hydrazinonicotinohydrazide. By probing the interactions of the molecule with electromagnetic radiation, techniques like NMR, IR, Raman, Mass Spectrometry, and UV-Vis spectroscopy collectively provide a complete picture of its atomic connectivity and electronic system.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for providing atom-level information about the structure of a molecule in solution. For this compound, both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework and confirm the position of substituents on the pyridine (B92270) ring.

In ¹H NMR, the pyridine ring of this compound presents a distinct set of signals corresponding to its three aromatic protons. Their chemical shifts (δ) and coupling constants (J) are indicative of their relative positions. The protons of the hydrazino (-NHNH₂) and hydrazide (-CO-NH-NH₂) groups typically appear as broad, D₂O-exchangeable signals. The chemical shifts for nicotinic acid hydrazide derivatives generally show NH protons in the δ 9.5–12.1 ppm region and NH₂ protons around δ 4.5–5.3 ppm. ekb.egnih.gov

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. The spectrum would show five signals for the pyridine ring carbons and one downfield signal for the carbonyl (C=O) carbon, typically in the δ 162–171 ppm range for related nicotinic acid hydrazides. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound

| ¹H NMR (in DMSO-d₆) | |||

|---|---|---|---|

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H2 (Pyridine) | ~8.5 | d (doublet) | Aromatic proton adjacent to ring nitrogen. |

| H4 (Pyridine) | ~7.9 | dd (doublet of doublets) | Aromatic proton coupled to H2 and H5. |

| H5 (Pyridine) | ~6.8 | d (doublet) | Aromatic proton adjacent to hydrazino group. |

| -CONH- | ~9.5-10.5 | s (broad) | Amide proton, D₂O exchangeable. |

| -NH-NH₂ (Hydrazide) | ~4.5-5.0 | s (broad) | Terminal amine protons, D₂O exchangeable. |

| -NH-NH₂ (Hydrazino) | ~7.0-8.0 | s (broad) | Hydrazino proton, D₂O exchangeable. |

| -NH-NH₂ (Hydrazino) | ~4.0-4.5 | s (broad) | Terminal amine protons, D₂O exchangeable. |

| ¹³C NMR (in DMSO-d₆) | |||

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes | |

| C=O (Carbonyl) | ~165 | Carbonyl carbon of the hydrazide group. nih.gov | |

| C6 (Pyridine) | ~161 | Carbon bearing the hydrazino group. | |

| C2, C4 (Pyridine) | ~148-152 | Aromatic carbons adjacent to ring nitrogen. | |

| C3 (Pyridine) | ~125 | Carbon bearing the carbonylhydrazide group. | |

| C5 (Pyridine) | ~108 | Aromatic carbon between the two substituents. |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in this compound. IR spectroscopy measures the absorption of infrared radiation by molecular vibrations, while Raman spectroscopy measures the inelastic scattering of monochromatic light. mdpi.com

The IR spectrum provides clear signatures for the various polar bonds in the molecule. Key absorptions for the related nicotinic acid hydrazide include a strong carbonyl (C=O) stretch around 1640-1680 cm⁻¹, N-H stretching vibrations from the hydrazide and hydrazine (B178648) groups in the 3100-3400 cm⁻¹ region, and C=N/C=C stretching from the pyridine ring around 1400-1600 cm⁻¹. ekb.egnih.govscispace.com

Raman spectroscopy is complementary to IR, providing strong signals for non-polar, symmetric vibrations. It is particularly useful for analyzing the pyridine ring's skeletal vibrations and the N-N single bond, which are often weak in the IR spectrum. mdpi.com The combination of both techniques offers a more complete vibrational profile of the molecule. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected IR Wavenumber (cm⁻¹) | Expected Intensity | Raman Activity |

|---|---|---|---|---|

| N-H Stretch | -NH, -NH₂ | 3100 - 3400 | Medium-Strong, Broad | Moderate |

| C-H Stretch | Aromatic (Pyridine) | 3000 - 3100 | Weak-Medium | Strong |

| C=O Stretch | Amide (Hydrazide) | 1640 - 1680 | Strong | Weak |

| N-H Bend | -NH, -NH₂ | 1580 - 1650 | Medium-Strong | Weak |

| C=C, C=N Stretch | Pyridine Ring | 1400 - 1600 | Medium-Strong | Strong |

| N-N Stretch | Hydrazine/Hydrazide | 1050 - 1150 | Weak-Medium | Strong |

| C-H "oop" Bend | Aromatic (Pyridine) | 700 - 900 | Strong | Weak |

Mass spectrometry (MS) is a destructive analytical technique that provides the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments. For this compound (C₆H₈N₄O), the exact molecular weight is 168.070 g/mol . Due to the presence of an even number of nitrogen atoms (four), the molecular ion peak ([M]⁺) is expected at an even m/z value of 168.

Electron ionization (EI) or electrospray ionization (ESI) can be used to generate ions. nih.govnih.gov The resulting fragmentation pattern gives clues to the molecule's structure. For isoniazid, a structural isomer, common fragmentation involves the cleavage of the C(O)-NH bond, leading to the loss of the hydrazide group and the formation of a characteristic pyridinium (B92312) cation (m/z 106). mdpi.comscispace.com Similar fragmentation is expected for this compound.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Associated Loss |

|---|---|---|

| 168 | [C₆H₈N₄O]⁺ | Molecular Ion ([M]⁺) |

| 151 | [C₆H₅N₃O]⁺ | Loss of •NH₂ |

| 137 | [C₆H₇N₂O]⁺ | Loss of •N₂H₃ |

| 122 | [C₅H₄N₃O]⁺ | Loss of •CH₂N₂H₂ |

| 106 | [C₅H₄N₂O]⁺ | Loss of N₂H₄ |

| 93 | [C₅H₅N₂]⁺ | Loss of •CONHNH₂ |

| 78 | [C₅H₄N]⁺ | Loss of •N₂H and •CONH₂ |

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. The spectrum provides information about the conjugated systems within a molecule. nih.gov In this compound, the pyridine ring and the carbonyl group act as chromophores.

The UV-Vis spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions. The highly conjugated pyridine ring system will give rise to intense π → π* transitions, likely in the 200-300 nm range. The non-bonding electrons on the oxygen of the carbonyl group and the nitrogens of the hydrazide and hydrazine moieties can undergo lower-energy n → π* transitions, which typically appear as weaker bands at longer wavelengths (>300 nm). Studies on related nicotinic acid hydrazones show that the exact position and intensity of these bands (λₘₐₓ) are sensitive to solvent polarity and pH. mdpi.comresearchgate.netresearchgate.net

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Range (nm) | Expected Molar Absorptivity (ε) |

|---|---|---|---|

| π → π | Pyridine Ring, C=O | 200 - 300 | High (>10,000 M⁻¹cm⁻¹) |

| n → π | C=O, Hydrazine N, Pyridine N | > 300 | Low (10 - 1,000 M⁻¹cm⁻¹) |

Chromatographic Separation and Purity Assessment

Chromatographic methods are indispensable for separating this compound from reaction mixtures, starting materials, byproducts, and degradants, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation and quantification of pharmaceutical compounds and related substances. bas.bg Due to the polar nature of this compound, stemming from its multiple N-H and C=O groups, a reversed-phase (RP-HPLC) or hydrophilic interaction liquid chromatography (HILIC) method is typically employed. helixchrom.comsielc.comzodiaclifesciences.com

A typical RP-HPLC method would utilize a C18 stationary phase, which separates compounds based on their hydrophobicity. A mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is used to elute the compound from the column. Detection is commonly performed with a UV detector set at one of the compound's maximum absorption wavelengths (λₘₐₓ) determined by UV-Vis spectroscopy. bas.bg The method's parameters can be optimized to ensure a sharp, symmetrical peak with a stable retention time, allowing for accurate quantification against a standard calibration curve.

Table 5: Typical HPLC Parameters for Analysis of this compound

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on polarity. |

| Mobile Phase | Isocratic or gradient mixture of Buffer (e.g., 20mM Ammonium Formate, pH 4.0) and Organic Solvent (e.g., Acetonitrile) | Elution of the analyte from the column. |

| Flow Rate | 1.0 mL/min | Controls retention time and separation efficiency. |

| Column Temperature | 25 - 40 °C | Ensures reproducible retention times. |

| Detector | UV-Vis or Photodiode Array (PDA) | Detection and quantification of the analyte. |

| Detection Wavelength | ~265 nm (based on π → π* transition) | Provides high sensitivity for the analyte. |

| Injection Volume | 10 - 20 µL | Introduction of the sample into the system. |

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposing. organomation.comshimadzu.com However, compounds like this compound, which contain polar hydrazine groups, are typically non-volatile and thermally labile. Direct analysis by GC is therefore challenging. To overcome this, a crucial sample preparation step known as derivatization is employed. organomation.com Derivatization chemically modifies the analyte to increase its volatility and thermal stability, making it suitable for GC analysis. organomation.comcdc.gov

The process generally involves reacting the hydrazine moieties of the target compound with a specific derivatizing agent to form a more volatile product. nih.gov For hydrazine-containing compounds, various aldehydes are commonly used for this purpose. nih.gov The resulting hydrazone derivative is then extracted and injected into the gas chromatograph. nih.gov

Inside the GC, an inert carrier gas (mobile phase) transports the vaporized sample through a column containing a stationary phase. libretexts.org Separation occurs based on the differential partitioning of the derivatives between the two phases. libretexts.org Following separation, the components are detected by a suitable detector, such as a Nitrogen-Phosphorus Detector (NPD) or a Flame Ionization Detector (FID), which are sensitive to nitrogen-containing compounds and organic molecules, respectively. cdc.gov

Table 1: Common Derivatization Methods for GC Analysis of Hydrazine-Related Compounds

| Derivatizing Agent | Sample Matrix | General Procedure | Key Detectors | Reference |

| Pentafluorobenzaldehyde | Urine, Plasma, Liver Tissue | 1. Precipitate proteins. 2. Extract lipids. 3. Derivatize the aqueous fraction with the agent. 4. Extract the resulting derivative with an organic solvent (e.g., ethyl acetate, chloroform). | GC/NPD, GC/MS | nih.gov |

| p-Chlorobenzaldehyde | Urine | 1. Extract with methylene (B1212753) chloride (discard extract). 2. Derivatize the aqueous fraction with the agent. 3. Extract the derivative with methylene chloride. 4. Dry and redissolve in ethyl acetate. | GC/NPD | nih.gov |

| Vanillin (B372448) | Urine | 1. Deproteinate the sample with trichloroacetic acid. 2. Derivatize with vanillin in ethanol (B145695). 3. Acidify with sulfuric acid for subsequent analysis. | Spectrophotometry (but principle is applicable) | nih.gov |

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a spectrometric detection method, provide a higher degree of certainty in compound identification and characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)

For unequivocal identification, gas chromatography is often coupled with mass spectrometry (GC-MS). cdc.gov In this setup, the GC column separates the derivatized analytes, which then enter the mass spectrometer. cmbr-journal.com The MS acts as a highly specific detector, ionizing the incoming molecules and separating the resulting ions based on their mass-to-charge (m/z) ratio. libretexts.orgchromatographyonline.com This process generates a unique mass spectrum for each compound, which serves as a chemical "fingerprint," allowing for confident identification by comparing it to spectral libraries. researchgate.netorslabs.com

The use of an internal isotope-labeled standard during sample preparation can significantly improve the reproducibility and accuracy of the GC-MS analysis, especially when dealing with complex matrices. nih.gov Tuning and calibration of the MS instrument, often using a standard compound like perfluorotributylamine (B110022) (PFTBA), is critical to ensure accurate mass assignment. chromatographyonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful alternative, particularly for polar and non-volatile compounds that are difficult to analyze by GC. eurl-pesticides.eu This technique separates components in a liquid mobile phase, eliminating the need for derivatization to increase volatility. nih.gov LC-MS is highly effective for the analysis of complex mixtures and can detect target analytes in trace quantities. measurlabs.comnih.gov

In an LC-MS system, the sample is separated on an LC column, and the eluent is directed to the MS ion source. lcms.cz Tandem mass spectrometry (LC-MS/MS) enhances specificity and characterization capabilities. In this configuration, the first mass spectrometer selects a specific ion, which is then fragmented in a collision cell, and the resulting fragments are analyzed by a second mass spectrometer. nih.govmeasurlabs.com This fragmentation pattern provides detailed structural information, allowing for the differentiation of complex molecules, such as various hydrazone derivatives. nih.govmdpi.com

Table 2: Comparison of GC-MS and LC-MS for Analysis of this compound

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |

| Principle | Separates volatile/semi-volatile compounds in the gas phase followed by mass analysis. libretexts.org | Separates polar/non-volatile compounds in the liquid phase followed by mass analysis. nih.govmeasurlabs.com |

| Sample Volatility | Requires analytes to be volatile and thermally stable. organomation.com | Suitable for non-volatile and thermally labile compounds. eurl-pesticides.eu |

| Derivatization | Often mandatory for polar compounds like this compound to increase volatility. cdc.govcdc.gov | Generally not required, allowing for direct analysis of the parent compound. eurl-pesticides.eu |

| Typical Analytes | Volatile organic compounds, derivatized polar compounds. sigmaaldrich.com | Polar organic compounds, biomolecules, ionic species. eurl-pesticides.eumeasurlabs.com |

| Sensitivity & Specificity | High sensitivity and specificity, providing definitive structural identification. cdc.govnih.gov | Excellent sensitivity and specificity, with MS/MS providing enhanced structural elucidation. nih.govmeasurlabs.com |

Microscopy and Imaging Techniques for Material Characterization (if applicable to material applications)

While microscopy is not typically used to characterize the structure of an individual molecule like this compound, it becomes a critical analytical tool when this compound is used as a building block in the synthesis of new materials. If this compound were incorporated into polymers, surface coatings (e.g., corrosion inhibitors), or functionalized nanoparticles, microscopy and imaging techniques would be essential for characterizing the resulting material's morphology, structure, and function. ajchem-a.comnih.gov

Advanced microscopy methods can provide high-resolution images of material surfaces and internal structures. nih.gov These techniques are crucial for understanding how the molecular components assemble into a bulk material and for evaluating the material's performance.

Fluorescence Microscopy : This technique, including more advanced forms like confocal and multiphoton microscopy, is used to visualize specific components within a material or biological sample. licorbio.com If this compound or its derivatives were fluorescent or tagged with a fluorophore, their distribution within a material or their interaction with cells could be studied. licorbio.comweillcornellmicroscopy.org Confocal microscopy is particularly valuable as it allows for the creation of high-resolution, 3D images by eliminating out-of-focus light. licorbio.com

High-Throughput Imaging : Automated microscopy systems can rapidly image large numbers of samples, such as materials synthesized under different conditions or cells in multi-well plates exposed to a new compound. nikon.com This is useful for screening the effects of materials derived from this compound. nikon.com

Electron Microscopy (EM) : Techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) offer much higher resolution than light microscopy. They are used to examine the surface topography, composition, and internal structure of materials at the nanoscale. For instance, if this compound were used to create a nanomaterial, EM would be indispensable for characterizing the size, shape, and assembly of the nanoparticles.

Single-Molecule Imaging : Cutting-edge techniques are capable of imaging the position and orientation of single molecules. nih.gov Such methods could be applied to study the behavior of individual this compound-derived molecules within a larger assembly, such as a lipid membrane, providing exceptional detail on molecular dynamics. nih.gov

The application of these imaging techniques is fundamental in bridging the gap between molecular synthesis and the functional performance of new materials. nih.gov

Future Directions and Emerging Research Avenues for 6 Hydrazinonicotinohydrazide

Novel Synthetic Approaches and Green Chemistry Principles

The synthesis of 6-hydrazinonicotinohydrazide and its precursors, such as 6-hydrazinonicotinic acid, traditionally may involve multi-step processes starting from compounds like 6-chloronicotinic acid. chemdad.comchemicalbook.com Future research will likely focus on optimizing these synthetic routes by incorporating the principles of green chemistry to enhance efficiency, reduce waste, and minimize the use of hazardous substances. nih.gov

Key green chemistry principles applicable to the synthesis include:

Atom Economy : Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product is a core goal. acs.org This involves favoring addition reactions over substitution or elimination reactions that generate stoichiometric byproducts.

Use of Catalysis : Shifting from stoichiometric reagents to catalytic alternatives can significantly reduce waste. acs.org For instance, developing catalytic methods for the direct hydrazinolysis of chlorinated precursors would be superior to traditional methods that may require excess reagents.

Safer Solvents and Reaction Conditions : Future syntheses will aim to replace hazardous organic solvents like dioxane with greener alternatives such as water, ethanol (B145695), or ionic liquids. researchgate.netmit.edu Furthermore, exploring energy-efficient reaction conditions, such as microwave irradiation or mechanochemistry, can shorten reaction times and reduce energy consumption. mit.eduarabjchem.org A study on the synthesis of N′-(2-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)acetyl)-2-chloronicotinohydrazide demonstrated a significant increase in yield (from 42% to 92%) and a drastic reduction in reaction time (from 6 days to 30 minutes) when using microwave heating instead of conventional reflux. arabjchem.org

Renewable Feedstocks : A long-term goal in green synthesis is the use of renewable starting materials instead of petroleum-derived precursors. matanginicollege.ac.in Research could explore biocatalytic routes to generate the pyridine (B92270) core or its precursors from biomass. matanginicollege.ac.in

Avoidance of Derivatives : Minimizing the use of protecting groups simplifies synthetic processes, reduces the number of steps, and cuts down on waste. acs.org Developing regioselective reactions that target specific positions on the pyridine ring without the need for protecting other functional groups is a significant research avenue. researchgate.net

A comparison of traditional versus potential green synthetic approaches is summarized below.

| Parameter | Traditional Approach | Green Chemistry Approach |

| Starting Material | Petroleum-derived (e.g., 6-chloronicotinic acid) chemdad.comchemicalbook.com | Renewable feedstocks, biocatalytically derived precursors matanginicollege.ac.in |

| Solvent | Dioxane, Chloroform researchgate.netarabjchem.org | Water, Ethanol, Supercritical Fluids, Ionic Liquids nih.govmit.edu |

| Energy Input | Conventional heating (reflux) researchgate.netarabjchem.org | Microwave irradiation, Ultrasonic energy, Mechanochemistry mit.eduarabjchem.org |

| Reagents | Stoichiometric reagents acs.org | Catalytic systems acs.orgmit.edu |

| Waste | Generation of byproducts, solvent waste | Minimized waste, high atom economy nih.govacs.org |

Exploration of New Functional Derivatives with Tailored Properties

The this compound molecule possesses multiple reactive sites—the hydrazino group at the 6-position, the hydrazide moiety, and the pyridine ring nitrogen—that can be selectively modified to produce a diverse library of new functional derivatives. The exploration of these derivatives is a promising frontier for developing compounds with properties tailored for specific applications in medicinal chemistry and materials science.

The hydrazide and hydrazine (B178648) functionalities are precursors to a wide range of heterocyclic and acyclic structures. For example, condensation reactions with aldehydes and ketones can yield hydrazone derivatives. Research on N′-(1-phenylethylidene)-benzohydrazides has demonstrated that such modifications can lead to potent and specific enzyme inhibitors. salariuspharma.com Similarly, reacting this compound with various carbonyl compounds could produce novel bioactive agents.

Further derivatization could involve:

Acylation and Sulfonylation : The terminal amino groups of the hydrazine and hydrazide moieties can be acylated or sulfonylated to introduce a variety of functional groups, altering the molecule's steric and electronic properties.

Cyclization Reactions : The di-functional nature of the hydrazide group makes it an excellent precursor for synthesizing five- or six-membered heterocyclic rings, such as pyrazoles, oxadiazoles, or triazoles. These heterocyclic motifs are prevalent in pharmacologically active compounds. google.com

Coordination Chemistry : The nitrogen atoms in the pyridine ring and the hydrazine/hydrazide chains are potential coordination sites for metal ions, opening the door to creating novel metal-organic complexes with interesting catalytic, magnetic, or optical properties.

The table below outlines potential derivatization strategies and their targeted applications.

| Modification Site | Reaction Type | Potential Derivative | Tailored Property/Application |

| Hydrazide/Hydrazine NH₂ | Condensation with ketones/aldehydes | Hydrazones | Bioactive agents (e.g., enzyme inhibitors, antimicrobials) salariuspharma.comignited.in |

| Hydrazide Moiety | Cyclization with dicarbonyls/isothiocyanates | Heterocycles (e.g., Pyrazoles, Triazoles) | Pharmacological scaffolds google.com |

| Hydrazine/Pyridine Nitrogens | Reaction with metal salts | Metal-Organic Complexes | Catalysts, Sensors, Imaging agents |

| Hydrazide NH₂ | Acylation with functionalized acyl chlorides | Amides | Polymer building blocks, Functional materials |

Integration into Supramolecular Assemblies and Nanoscience

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful paradigm for utilizing this compound as a building block for complex, functional architectures. rsc.org The molecule's structure is rich in hydrogen bond donors (-NH, -NH₂) and acceptors (C=O, pyridine N), making it an ideal candidate for self-assembly into higher-order structures.

Future research could focus on:

Hydrogen-Bonded Networks : The specific geometry and multiplicity of hydrogen bonding sites in this compound could be exploited to direct its assembly into predictable one-, two-, or three-dimensional networks. These porous solids could have applications in gas storage or molecular separation.

Supramolecular Gels : In appropriate solvents, the directional interactions of the molecule could lead to the formation of self-assembled fibrillar networks, resulting in supramolecular hydrogels or organogels. nih.gov These "smart" materials could respond to external stimuli such as pH, temperature, or specific analytes.

Surface Functionalization : The principles of 2D supramolecular self-assembly can be used to create highly ordered molecular nanostructures on surfaces. rsc.org By engineering the molecular design, this compound derivatives could be made to self-assemble on substrates like graphene or gold, providing a method for non-covalent surface functionalization to control electronic properties or add new functionalities. rsc.org

Nanomaterial Hybrids : The compound and its derivatives could be used to functionalize the surface of nanoparticles, quantum dots, or carbon nanotubes. These hybrid materials would combine the properties of the nanoscale core with the specific functions (e.g., molecular recognition, catalytic activity) of the attached hydrazide derivative. The development of nanostructured surface-specific supramolecular assemblies is a rapidly advancing field in biomedical engineering. rsc.org

The ability to form enzyme-instructed supramolecular assemblies inside living cells is an emerging area of nanoscience. nih.gov Precursors based on this compound could potentially be designed to self-assemble into nanofibers or other nanostructures upon activation by a specific enzyme, offering a strategy for targeted material formation. nih.gov